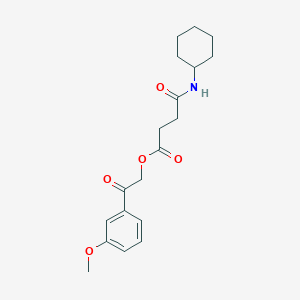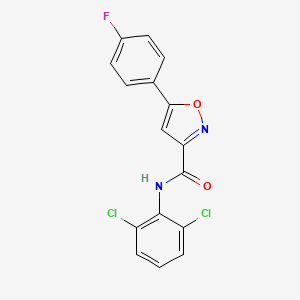![molecular formula C18H19FN2O5S2 B4846449 1-[(4-fluorophenyl)sulfonyl]-5-(4-morpholinylsulfonyl)indoline](/img/structure/B4846449.png)
1-[(4-fluorophenyl)sulfonyl]-5-(4-morpholinylsulfonyl)indoline
Overview
Description
1-[(4-fluorophenyl)sulfonyl]-5-(4-morpholinylsulfonyl)indoline, also known as FIPI, is a small molecule inhibitor that has been developed for the purpose of studying phospholipase D (PLD) signaling pathways. The compound has been shown to be effective in inhibiting PLD activity in vitro and in vivo, making it a valuable tool for researchers studying this important signaling pathway.
Mechanism of Action
1-[(4-fluorophenyl)sulfonyl]-5-(4-morpholinylsulfonyl)indoline inhibits PLD activity by binding to the enzyme's catalytic domain and preventing it from binding to its substrate. This results in a decrease in the production of phosphatidic acid, a key signaling molecule that is produced by PLD. The inhibition of PLD activity by 1-[(4-fluorophenyl)sulfonyl]-5-(4-morpholinylsulfonyl)indoline has been shown to have a number of downstream effects on various signaling pathways, including the Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
The inhibition of PLD activity by 1-[(4-fluorophenyl)sulfonyl]-5-(4-morpholinylsulfonyl)indoline has been shown to have a number of biochemical and physiological effects. For example, 1-[(4-fluorophenyl)sulfonyl]-5-(4-morpholinylsulfonyl)indoline has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It has also been shown to decrease the production of pro-inflammatory cytokines and chemokines in macrophages, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(4-fluorophenyl)sulfonyl]-5-(4-morpholinylsulfonyl)indoline in lab experiments is its specificity for PLD. This makes it a valuable tool for researchers studying the role of this enzyme in various physiological processes. However, one of the limitations of using 1-[(4-fluorophenyl)sulfonyl]-5-(4-morpholinylsulfonyl)indoline is its relatively low potency compared to other PLD inhibitors. This can make it difficult to achieve complete inhibition of PLD activity in some experimental systems.
Future Directions
There are a number of future directions for research involving 1-[(4-fluorophenyl)sulfonyl]-5-(4-morpholinylsulfonyl)indoline. One area of interest is the development of more potent PLD inhibitors that can achieve complete inhibition of PLD activity in a wider range of experimental systems. Another area of interest is the use of 1-[(4-fluorophenyl)sulfonyl]-5-(4-morpholinylsulfonyl)indoline in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy in the treatment of cancer and other diseases. Finally, there is a need for further research on the downstream effects of PLD inhibition by 1-[(4-fluorophenyl)sulfonyl]-5-(4-morpholinylsulfonyl)indoline, particularly in the context of specific disease states.
Scientific Research Applications
1-[(4-fluorophenyl)sulfonyl]-5-(4-morpholinylsulfonyl)indoline has been used extensively in scientific research to study the role of PLD signaling pathways in various physiological processes. PLD is an important enzyme that is involved in the regulation of cell growth, proliferation, and survival. Dysregulation of this pathway has been implicated in the development of various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. 1-[(4-fluorophenyl)sulfonyl]-5-(4-morpholinylsulfonyl)indoline has been shown to be effective in inhibiting PLD activity in vitro and in vivo, making it a valuable tool for researchers studying this important signaling pathway.
properties
IUPAC Name |
4-[[1-(4-fluorophenyl)sulfonyl-2,3-dihydroindol-5-yl]sulfonyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S2/c19-15-1-3-16(4-2-15)28(24,25)21-8-7-14-13-17(5-6-18(14)21)27(22,23)20-9-11-26-12-10-20/h1-6,13H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQOUEUISHKUQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-fluorophenyl)sulfonyl]-5-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B4846373.png)
![2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]-N-phenylacetamide](/img/structure/B4846390.png)
![N-{[4-ethyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzamide](/img/structure/B4846394.png)
![3-[(2-fluorobenzyl)thio]-4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B4846397.png)

![5-{[(4-fluorobenzyl)thio]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4846406.png)
![6,8-dimethyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4846411.png)

![2-[(2-chloro-4-nitrophenyl)thio]-N-(4-chlorophenyl)benzamide](/img/structure/B4846420.png)

![3,4-dimethoxy-N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B4846452.png)
![2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4846454.png)
![N-(4-methylphenyl)-2-{[2-(4-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4846463.png)
![1-methyl-5-[4-(methylthio)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4846467.png)